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Compound of Interest

Compound Name: Methyl-D-galactoside

Cat. No.: B151252

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral analysis techniques
used for the characterization of methyl-D-galactoside compounds. It is designed to serve as a
practical resource for researchers, scientists, and professionals involved in drug development
and carbohydrate chemistry. This document outlines the key spectral data, experimental
methodologies, and analytical workflows for Nuclear Magnetic Resonance (NMR)
Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy
as applied to methyl-a-D-galactopyranoside and methyl--D-galactopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules, providing detailed information about the chemical environment of individual atoms.
For methyl-D-galactoside compounds, *H and 3C NMR are crucial for confirming the
anomeric configuration (a or 3) and the overall structure.

Quantitative NMR Data

The chemical shifts (d) in parts per million (ppm) are characteristic for each proton and carbon
atom in the molecule. The following tables summarize the reported *H and 3C NMR chemical
shifts for the a and 3 anomers of methyl-D-galactopyranoside in deuterium oxide (D20).

Table 1: tH NMR Chemical Shifts (ppm) of Methyl-D-galactopyranosides in D20
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S Methyl o-D- - Methyl B-D- -
galactopyranoside galactopyranoside
H-1 4.86 4.37
H-2 3.72 3.51
H-3 3.82 3.63
H-4 3.93 3.89
H-5 3.99 3.65
H-6a 3.70 3.75
H-6b 3.70 3.75
OCHs 3.41 3.56

Table 2: 13C NMR Chemical Shifts (ppm) of Methyl-D-galactopyranosides in D20[1][2]

i Methyl a-D- _ Methyl B3-D- _
galactopyranoside galactopyranoside

C-1 100.3 104.5

C-2 69.1 71.3

C-3 70.2 73.5

C-4 70.1 69.5

C-5 71.5 75.7

C-6 61.6 61.8

OCHs 55.7 57.8

Experimental Protocol: NMR Spectroscopy

The following protocol outlines the general steps for acquiring NMR spectra of methyl-D-
galactoside compounds.
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e Sample Preparation:

o Dissolve approximately 5-10 mg of the methyl-D-galactoside sample in 0.5-0.7 mL of
deuterium oxide (D20).

o Transfer the solution to a 5 mm NMR tube.
e Instrument Setup:
o Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
o Tune and shim the spectrometer to ensure a homogeneous magnetic field.
o Set the sample temperature, typically to 298 K.
o Data Acquisition:

o Acquire a *H NMR spectrum. A standard pulse sequence is used, and a sufficient number
of scans are averaged to obtain a good signal-to-noise ratio.

o Acquire a 133C NMR spectrum. Due to the lower natural abundance of 13C, more scans are
typically required. Proton decoupling (e.g., WALTZ-16) is applied to simplify the spectrum
and improve sensitivity.[3]

o For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as
COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence),
and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.[4]

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[e]

Phase correct the spectra.

[e]

Reference the chemical shifts. For spectra in D20, an internal standard such as DSS (2,2-
dimethyl-2-silapentane-5-sulfonate) or an external standard can be used.

[e]

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.
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Experimental Workflow: NMR Spectroscopy
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NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and
elemental composition of a compound. Through fragmentation analysis, it can also provide

structural information.

Quantitative MS Data

For methyl-D-galactosides, mass spectrometry can confirm the molecular weight and provide
insights into the structure through characteristic fragmentation patterns. Electrospray ionization
(ESI) is a common technique for these polar molecules.

Table 3: Mass Spectrometry Data for Methyl-D-galactoside
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Parameter Value Notes
Molecular Formula C7H1406
Molecular Weight 194.18 g/mol

Monoisotopic Mass

194.079038 Da

[M+H]*+ 195.0863 m/z Protonated molecule.
[M+Na]* 217.0683 m/z Sodiated adduct.
[M+NHa4]* 212.1132 m/z Ammoniated adduct.

Key Fragment ([M+NHa4]*) 195 m/z Loss of ammonia (NHs).[5]

Key Fragment ([M+NHa4]*)

Loss of methanol (CHsOH)

and ammonia (NHs).[5]

163 m/z

Key Fragment ([M+Li]*)

163 m/z Loss of methanol (CHsOH).

Experimental Protocol: Mass Spectrometry

The following is a general protocol for the analysis of methyl-D-galactosides by ESI-MS.

e Sample Preparation:

o Prepare a dilute solution of the methyl-D-galactoside sample (typically 1-10 pg/mL) in a

suitable solvent such as methanol, water, or a mixture of both.

o To promote the formation of specific adducts, a small amount of an appropriate salt (e.g.,

sodium acetate for [M+Na]*, ammonium acetate for [M+NHa4]*) can be added to the

solution.

e Instrument Setup:

o Use an electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

o Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure,

and drying gas flow rate and temperature, to achieve a stable spray and efficient

ionization.
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o Calibrate the mass analyzer using a known standard to ensure high mass accuracy.

o Data Acquisition:

o Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion and
common adducts.

o To obtain fragmentation information, perform tandem mass spectrometry (MS/MS). Isolate
the precursor ion of interest (e.g., [M+H]* or [M+NHa4]*) and subject it to collision-induced
dissociation (CID).[5]

e Data Analysis:

o Determine the accurate mass of the molecular ion and compare it with the theoretical
mass to confirm the elemental composition.

o Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation
pattern can help to confirm the structure and, in some cases, differentiate between
isomers.

Experimental Workflow: Mass Spectrometry
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Mass Spectrometry Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation. It is particularly useful for identifying
characteristic vibrational modes of hydroxyl, ether, and alkyl groups in methyl-D-galactosides.

Quantitative FTIR Data

The following table lists the characteristic IR absorption bands for methyl-D-galactoside

compounds.

Table 4: Characteristic FTIR Absorption Bands (cm~1) for Methyl-D-galactoside
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Wavenumber (cm~?) Vibration Functional Group
~3400 (broad) O-H stretching Hydroxyl groups
~2900 C-H stretching Alkyl groups

~1450 C-H bending Alkyl groups
1150-1000 C-0O stretching Ethers and alcohols

_ _ _ Complex vibrations
Below 1000 "Fingerprint" region o
characteristic of the molecule

For acylated derivatives of methyl 3-D-galactopyranoside, a strong carbonyl (C=0) stretching
band is observed in the region of 1700-1710 cm~1.[4]

Experimental Protocol: FTIR Spectroscopy

A common method for analyzing solid samples like methyl-D-galactosides is by preparing a
potassium bromide (KBr) pellet.

o Sample Preparation (KBr Pellet):

o Thoroughly grind 1-2 mg of the methyl-D-galactoside sample with approximately 200 mg
of dry KBr powder in an agate mortar.

o Place the mixture into a pellet-forming die.

o Press the die under high pressure (several tons) to form a transparent or translucent
pellet.

e Instrument Setup:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Ensure the sample compartment is purged with dry air or nitrogen to minimize interference
from atmospheric water and carbon dioxide.

o Data Acquisition:
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o Collect a background spectrum of the empty sample compartment (or a pure KBr pellet).

o Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-
to-noise ratio. The spectrum is usually recorded over the mid-IR range (4000-400 cm™2).

e Data Analysis:

o The sample spectrum is ratioed against the background spectrum to generate the final
absorbance or transmittance spectrum.

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups.

Experimental Workflow: FTIR Spectroscopy
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FTIR Spectroscopy Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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